molecular formula C12H20O2 B1243115 5,9-Dimethyl-8-decene-2,3-dione

5,9-Dimethyl-8-decene-2,3-dione

Cat. No.: B1243115
M. Wt: 196.29 g/mol
InChI Key: LNDUYNXMRGYNGP-UHFFFAOYSA-N
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Description

5,9-Dimethyl-8-decene-2,3-dione is a linear α-diketone characterized by a 10-carbon chain with a conjugated double bond at position 8, methyl substituents at positions 5 and 9, and vicinal diketone groups at positions 2 and 2.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

5,9-dimethyldec-8-ene-2,3-dione

InChI

InChI=1S/C12H20O2/c1-9(2)6-5-7-10(3)8-12(14)11(4)13/h6,10H,5,7-8H2,1-4H3

InChI Key

LNDUYNXMRGYNGP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(=O)C(=O)C

Synonyms

5,9-dimethyl-8-decene-2,3-dione
5,9-DMDD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones, such as 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione (), share the α-diketone core but are cyclic and nitrogen-containing. Key differences include:

  • Lipophilicity : Linear 5,9-Dimethyl-8-decene-2,3-dione is more lipophilic (ClogP ≈ 3.0) compared to cyclic piperazine-2,3-diones (ClogP ≈ 1.5–2.5), as alkyl chains and methyl substituents enhance hydrophobicity .
  • Biological Activity : Piperazine-2,3-diones exhibit anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with IC₅₀ values ranging from 10–50 μM. The rigid cyclic structure may facilitate binding to parasitic enzymes, whereas the flexible decene chain in 5,9-Dimethyl-8-decene-2,3-dione could favor membrane penetration or interaction with lipid-associated targets .
Table 1: Key Properties of Piperazine-2,3-dione vs. Target Compound
Property Piperazine-2,3-dione Derivatives 5,9-Dimethyl-8-decene-2,3-dione
Core Structure Cyclic, nitrogen-containing Linear, hydrocarbon chain
ClogP 1.5–2.5 ~3.0
Bioactivity Anthelmintic (IC₅₀: 10–50 μM) Not reported (inferred membrane interactions)
Synthetic Route Reductive alkylation + diethyl oxalate coupling Likely via oxalate coupling or ketonization

Indolin-2,3-dione Derivatives

Indolin-2,3-diones (e.g., from ) are bicyclic α-diketones with a fused aromatic ring. Unlike 5,9-Dimethyl-8-decene-2,3-dione, these compounds exhibit strong σ2 receptor affinity (Ki ≈ 42 nM) but poor σ1 binding (Ki > 844 nM). Structural contrasts include:

  • Selectivity : The linear decene chain in 5,9-Dimethyl-8-decene-2,3-dione may reduce steric hindrance, enabling interactions with larger binding pockets compared to the planar indolin-2,3-dione scaffold .
Table 2: Receptor Affinity and Structural Features
Compound Type σ1 Receptor Affinity (Ki) σ2 Receptor Affinity (Ki) Key Structural Feature
Indolin-2,3-dione >844 nM 42 nM Bicyclic, conjugated diketone
Benzoxazinone Derivatives 5–30 nM 140–840 nM Monocyclic, oxygen heteroatom
5,9-Dimethyl-8-decene-2,3-dione Not tested Not tested Linear, alkyl-substituted diketone

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